Cas no 73041-90-4 (2-(2-Fluorophenyl)propanoic acid)
2-(2-Fluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenyl)propanoic acid
- 2-(2-Fluoro-phenyl)-propionic acid
- 2-Fluorophenylpropionic acid
- DFFNLAUFNKNYSX-UHFFFAOYSA-N
- NE37693
- AS02202
- Z1258943240
- 2-(2-Fluorophenyl)propanoic acid
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- Inchi: 1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)
- InChI Key: DFFNLAUFNKNYSX-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C(=O)O)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 37.3
2-(2-Fluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589738-25mg |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F589738-50mg |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | F589738-250mg |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Enamine | EN300-73329-0.05g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 0.05g |
$75.0 | 2025-03-21 | |
| Enamine | EN300-73329-0.1g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 0.1g |
$111.0 | 2025-03-21 | |
| Enamine | EN300-73329-0.25g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 0.25g |
$159.0 | 2025-03-21 | |
| Enamine | EN300-73329-0.5g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 0.5g |
$250.0 | 2025-03-21 | |
| Enamine | EN300-73329-1.0g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 1.0g |
$320.0 | 2025-03-21 | |
| Enamine | EN300-73329-2.5g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 2.5g |
$594.0 | 2025-03-21 | |
| Enamine | EN300-73329-5.0g |
2-(2-fluorophenyl)propanoic acid |
73041-90-4 | 95.0% | 5.0g |
$1050.0 | 2025-03-21 |
2-(2-Fluorophenyl)propanoic acid Suppliers
2-(2-Fluorophenyl)propanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-(2-Fluorophenyl)propanoic acid
Introduction to 2-(2-Fluorophenyl)propanoic acid (CAS No. 73041-90-4) in Modern Chemical and Pharmaceutical Research
2-(2-Fluorophenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 73041-90-4, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and drug development. This compound, characterized by its fluorine-substituted phenyl ring and a propyl side chain, exhibits unique physicochemical properties that make it a valuable scaffold for designing novel therapeutic agents.
The structural motif of 2-(2-Fluorophenyl)propanoic acid incorporates a fluorine atom at the para position of the phenyl ring, which is a common feature in many bioactive molecules. Fluorine substitution can modulate the electronic properties of aromatic systems, influencing both metabolic stability and binding affinity to biological targets. The presence of a carboxylic acid group at one end of the molecule further enhances its utility as a pharmacophore, allowing for interactions with various biological receptors and enzymes.
In recent years, 2-(2-Fluorophenyl)propanoic acid has been extensively studied for its potential applications in the development of small-molecule drugs. Its fluorinated aromatic core is particularly relevant in the design of kinase inhibitors, where fluorine atoms are known to improve binding affinity and reduce metabolic degradation. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which play crucial roles in signal transduction pathways associated with cancer and inflammatory diseases.
One of the most compelling aspects of 2-(2-Fluorophenyl)propanoic acid is its versatility as a building block for drug discovery. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacokinetic profiles, including improved oral bioavailability and prolonged half-life. The propyl side chain provides a flexible linker that can be modified to optimize solubility and target specificity. This adaptability has led to several preclinical studies investigating its role in treating conditions such as neurodegenerative disorders and autoimmune diseases.
The synthesis of 2-(2-Fluorophenyl)propanoic acid (CAS No. 73041-90-4) typically involves fluorinated aromatic precursors and propylating agents under controlled conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluorine substituent with high precision. These synthetic strategies ensure high yields and purity, which are critical for pharmaceutical applications.
Recent advancements in computational chemistry have further enhanced the utility of 2-(2-Fluorophenyl)propanoic acid in drug design. Molecular modeling studies have revealed insights into how fluorine substitution affects molecular interactions with biological targets. These insights have guided the optimization of lead compounds towards higher efficacy and selectivity. For example, virtual screening techniques have been used to identify novel derivatives of this compound that exhibit potent activity against specific disease-related enzymes.
The pharmacological profile of 2-(2-Fluorophenyl)propanoic acid has been evaluated through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated inhibitory effects on various enzymes implicated in disease pathways. Animal models have provided additional evidence of its therapeutic potential, showing promising results in reducing inflammation and slowing disease progression. These findings underscore its importance as a candidate for further clinical development.
As research continues to evolve, the role of fluorinated aromatic carboxylic acids like 2-(2-Fluorophenyl)propanoic acid (CAS No. 73041-90-4) is expected to expand. Emerging technologies such as CRISPR gene editing and mRNA therapeutics may open new avenues for utilizing this compound in precision medicine approaches. By integrating structural biology data with machine learning algorithms, researchers aim to accelerate the discovery of next-generation drugs based on this versatile scaffold.
In conclusion, 2-(2-Fluorophenyl)propanoic acid represents a significant advancement in medicinal chemistry, offering a robust platform for developing innovative therapeutic solutions. Its unique structural features, combined with its synthetic accessibility and pharmacological promise, make it an indispensable tool for researchers striving to address unmet medical needs.
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